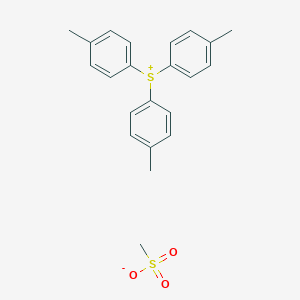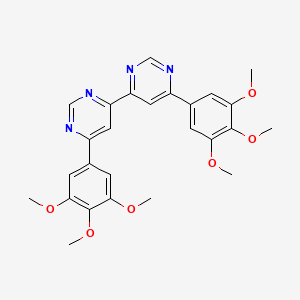
6,6'-Bis(3,4,5-trimethoxyphenyl)-4,4'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine is a complex organic compound characterized by its bipyrimidine core and trimethoxyphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the bipyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the bipyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-Bis(4-methoxyphenyl)-4,4’-bipyrimidine
- 6,6’-Bis(3,4-dimethoxyphenyl)-4,4’-bipyrimidine
- 6,6’-Bis(3,5-dimethoxyphenyl)-4,4’-bipyrimidine
Uniqueness
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine is unique due to the presence of three methoxy groups on each phenyl ring, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
866722-58-9 |
|---|---|
Fórmula molecular |
C26H26N4O6 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
4-(3,4,5-trimethoxyphenyl)-6-[6-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]pyrimidine |
InChI |
InChI=1S/C26H26N4O6/c1-31-21-7-15(8-22(32-2)25(21)35-5)17-11-19(29-13-27-17)20-12-18(28-14-30-20)16-9-23(33-3)26(36-6)24(10-16)34-4/h7-14H,1-6H3 |
Clave InChI |
OEOFGPASTVWSDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC=N2)C3=NC=NC(=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


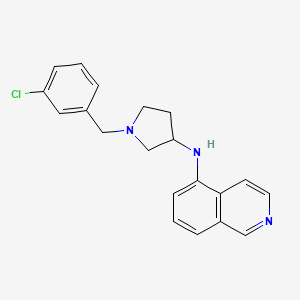
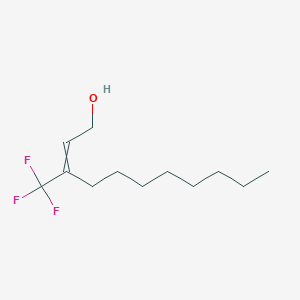
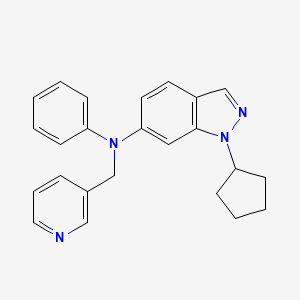
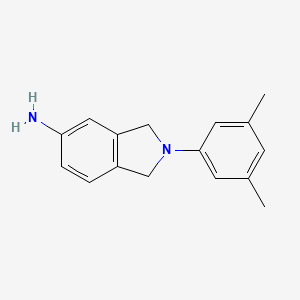
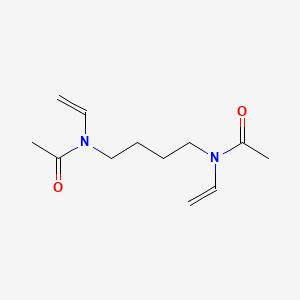
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
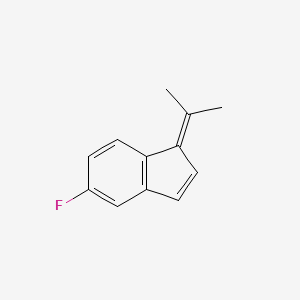
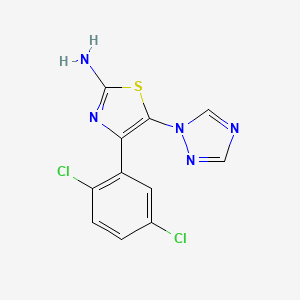
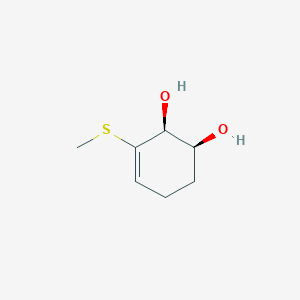
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
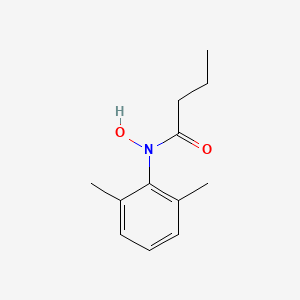
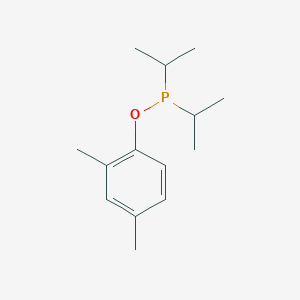
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
